molecular formula C16H13FN4O3 B11063130 {4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

Cat. No.: B11063130
M. Wt: 328.30 g/mol
InChI Key: UQACVVPTLSABOX-UHFFFAOYSA-N
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Description

2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is a complex organic compound that features a fluorobenzyl group, a tetraazole ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the fluorobenzyl and tetraazole intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The fluorobenzyl group and tetraazole ring are likely to play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the application, but they often involve interactions with enzymes or receptors that are critical for biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID apart is its combination of a fluorobenzyl group and a tetraazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

2-[4-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid

InChI

InChI=1S/C16H13FN4O3/c17-13-5-1-11(2-6-13)9-21-19-16(18-20-21)12-3-7-14(8-4-12)24-10-15(22)23/h1-8H,9-10H2,(H,22,23)

InChI Key

UQACVVPTLSABOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)F

Origin of Product

United States

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